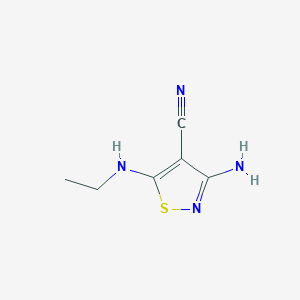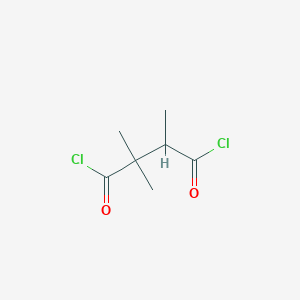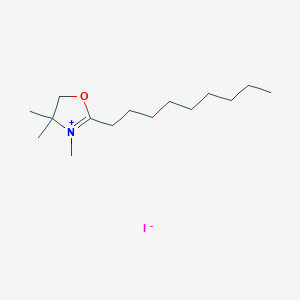
3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide is a heterocyclic compound with a unique structure that includes an oxazolium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolium ring to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolones, while substitution reactions can produce a wide range of substituted oxazolium compounds.
Aplicaciones Científicas De Investigación
3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The oxazolium ring can interact with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or the inhibition of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide include:
- 3,4,4-Trimethyl-4,5-dihydro-1,3-oxazol-3-ium
- 3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol
- 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications, such as its role as a catalyst in organic synthesis and its potential therapeutic applications.
Propiedades
Número CAS |
114065-91-7 |
|---|---|
Fórmula molecular |
C15H30INO |
Peso molecular |
367.31 g/mol |
Nombre IUPAC |
3,4,4-trimethyl-2-nonyl-5H-1,3-oxazol-3-ium;iodide |
InChI |
InChI=1S/C15H30NO.HI/c1-5-6-7-8-9-10-11-12-14-16(4)15(2,3)13-17-14;/h5-13H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
CNHBJHXNVZSUIU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC1=[N+](C(CO1)(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)

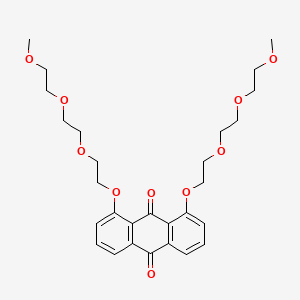
![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)
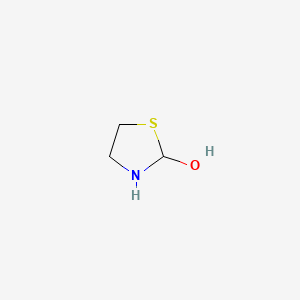


![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)


